tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate;tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
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Overview
Description
Cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H18FNO3 . It features a piperidine ring with a fluorine atom at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
The synthesis of cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate can be achieved through several methods:
From N-(tert-Butoxycarbonyl)-4-piperidone: This method involves the reaction of N-(tert-Butoxycarbonyl)-4-piperidone with appropriate reagents to introduce the fluorine and hydroxyl groups.
Reaction with L-selectride: Another method involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives with L-selectride in anhydrous tetrahydrofuran to yield the cis isomers in quantitative yield.
Chemical Reactions Analysis
Cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions:
Scientific Research Applications
Cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Synthesis and Derivatives: Research primarily focuses on its synthesis and derivatives.
Enzyme-Catalyzed Kinetic Resolution: This compound has been used in enzymatic processes, such as the highly enantioselective kinetic resolution of ethyl cis-4 and trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate using Pseudomonas fluorescens lipase.
Mechanism of Action
The mechanism of action of cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate can be compared with similar compounds to highlight its uniqueness:
tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate: This compound has a similar structure but differs in the stereochemistry of the fluorine and hydroxyl groups.
tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate: This compound features a pyrrolidine ring instead of a piperidine ring.
Properties
Molecular Formula |
C20H36F2N2O6 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate;tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/2C10H18FNO3/c2*1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h2*7-8,13H,4-6H2,1-3H3/t2*7-,8+/m10/s1 |
InChI Key |
KMCCCOFRMBRLCW-RXZNUWRWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)F.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)F.CC(C)(C)OC(=O)N1CCC(C(C1)O)F |
Origin of Product |
United States |
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